molecular formula C14H16BrN3O2 B5148277 N-(4-bromophenyl)-2-(2-cyclohexylidenehydrazinyl)-2-oxoacetamide

N-(4-bromophenyl)-2-(2-cyclohexylidenehydrazinyl)-2-oxoacetamide

Cat. No.: B5148277
M. Wt: 338.20 g/mol
InChI Key: FCKKRFABIBOXQB-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(2-cyclohexylidenehydrazinyl)-2-oxoacetamide is a synthetic organic compound that belongs to the class of hydrazones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-(2-cyclohexylidenehydrazinyl)-2-oxoacetamide typically involves the condensation of 4-bromoaniline with cyclohexanone to form the corresponding hydrazone. This intermediate is then reacted with an appropriate acylating agent to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or hydrochloric acid to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Purification methods such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-(2-cyclohexylidenehydrazinyl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides or hydroxyl derivatives, while reduction could produce amines or other reduced forms. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis.

    Biology: It may exhibit biological activity, making it a candidate for studies in pharmacology or biochemistry.

    Medicine: Potential medicinal applications include its use as a lead compound for developing new drugs or as a probe for studying biological pathways.

    Industry: The compound could be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism by which N-(4-bromophenyl)-2-(2-cyclohexylidenehydrazinyl)-2-oxoacetamide exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to interact with these targets through various binding interactions, such as hydrogen bonding, hydrophobic interactions, or covalent bonding.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-bromophenyl)-2-(2-cyclohexylidenehydrazinyl)-2-oxoacetamide include other hydrazones and acylhydrazones with different substituents on the phenyl or cyclohexyl groups. Examples include:

  • N-(4-chlorophenyl)-2-(2-cyclohexylidenehydrazinyl)-2-oxoacetamide
  • N-(4-methylphenyl)-2-(2-cyclohexylidenehydrazinyl)-2-oxoacetamide

Uniqueness

The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the bromine atom in the phenyl group, for example, can affect its electronic properties and reactivity in substitution reactions.

Properties

IUPAC Name

N-(4-bromophenyl)-N'-(cyclohexylideneamino)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3O2/c15-10-6-8-11(9-7-10)16-13(19)14(20)18-17-12-4-2-1-3-5-12/h6-9H,1-5H2,(H,16,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKKRFABIBOXQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NNC(=O)C(=O)NC2=CC=C(C=C2)Br)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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